molecular formula C17H11FN4O2 B5299753 3-amino-2-[2-(4-fluorophenyl)-2-oxoethyl]-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile

3-amino-2-[2-(4-fluorophenyl)-2-oxoethyl]-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile

Cat. No.: B5299753
M. Wt: 322.29 g/mol
InChI Key: NTQOKJZPTQBYSC-UHFFFAOYSA-N
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Description

3-amino-2-[2-(4-fluorophenyl)-2-oxoethyl]-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile is a sophisticated synthetic intermediate designed for advanced chemical and pharmaceutical research. This multi-functional compound features a complex cyclopentene core substituted with tricarbonitrile, formyl, and amino groups, alongside a 2-(4-fluorophenyl)-2-oxoethyl sidechain. This unique structure makes it a valuable scaffold for medicinal chemistry, particularly in the exploration of novel enzyme inhibitors. Its potential research applications are suggested by its structural similarity to other high-value compounds in scientific literature, such as potent, mechanism-based inactivators of pyridoxal 5'-phosphate (PLP)-dependent enzymes like gamma-aminobutyric acid aminotransferase (GABA-AT) and human ornithine aminotransferase (hOAT) . The presence of the 4-fluorophenyl group is a common pharmacophore found in bioactive molecules targeting the central nervous system and other therapeutic areas . Researchers can utilize this compound as a key building block for developing covalent inhibitors or for probing metabolic pathways in diseases such as hepatocellular carcinoma, where enzymes like hOAT are considered promising therapeutic targets . The product is supplied with a certificate of analysis to ensure batch-to-batch consistency and identity confirmation. This chemical is intended for non-human research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

3-amino-2-[2-(4-fluorophenyl)-2-oxoethyl]-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN4O2/c18-13-3-1-11(2-4-13)14(24)6-17(10-21)15(22)12(7-23)5-16(17,8-19)9-20/h1-4,7H,5-6,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQOKJZPTQBYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(C1(C#N)C#N)(CC(=O)C2=CC=C(C=C2)F)C#N)N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-2-[2-(4-fluorophenyl)-2-oxoethyl]-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H12F1N5O1C_{15}H_{12}F_{1}N_{5}O_{1} with a molecular weight of approximately 295.29 g/mol. The structure includes a cyclopentene ring, a fluorophenyl group, and multiple nitrile functionalities, which are significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes such as histone deacetylases (HDACs), which play crucial roles in cancer cell proliferation and differentiation .
  • Antioxidant Properties : The presence of nitrile groups may contribute to antioxidant activities, mitigating oxidative stress in cells .
  • Antitumor Activity : Preliminary studies suggest that similar derivatives exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis and cell cycle arrest .

Biological Activity Data

The following table summarizes key biological activities associated with structurally similar compounds:

Compound NameActivity TypeIC50 Value (µM)Reference
FNAHDAC Inhibition1.30
Compound AAntiproliferative6.0
Compound BAntioxidant10.0

Case Study 1: Antitumor Efficacy

A study investigated the effects of a related compound on HepG2 liver cancer cells. The compound demonstrated an IC50 value of 1.30 µM, indicating significant antiproliferative activity compared to standard treatments like SAHA (IC50 = 17.25 µM). The mechanism involved apoptosis induction and G2/M phase arrest in the cell cycle .

Case Study 2: Antioxidant Activity

Another study assessed the antioxidant potential of compounds with similar structures. Results indicated that these compounds effectively scavenged free radicals and reduced oxidative stress markers in cellular models, suggesting a protective role against oxidative damage .

Discussion

The biological activity of This compound appears promising based on its structural analogs. Its potential as an HDAC inhibitor and antioxidant suggests applications in cancer therapy and possibly other diseases characterized by oxidative stress.

Comparison with Similar Compounds

Structural Analogues with 2-(4-Fluorophenyl)-2-Oxoethyl Substituents

Key Example :

  • 2-(4-Fluorophenyl)-2-oxoethyl 4-methoxybenzoate (Acta Crystallogr. Sect. E, 2011 ): Core Structure: Benzene ester with a 2-(4-fluorophenyl)-2-oxoethyl chain. Functional Groups: Ester linkage, methoxy, fluorophenyl-ketone. Key Differences: Lacks the tricyano-cyclopentene backbone and amino/formyl groups. Relevance: Highlights the prevalence of fluorophenyl-ketone motifs in crystallographic studies, suggesting similar synthetic pathways (e.g., sulfonylation or esterification) for introducing fluorinated groups.

Compounds with Piperazine and Sulfonamide Moieties

Cyclopentane/Cyclopentene Derivatives

Theoretical Framework :

  • Cremer-Pople puckering coordinates are used to analyze non-planar cyclopentane/cyclopentene rings.

Nitrile-Containing Analogues

Example from Metabolite Studies :

  • 2-[(2-Ethyl-6-{4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl}-8-methylimidazo[1,2-a]pyridin-3-yl)(methyl)amino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile : Functional Groups: Thiazole-carbonitrile, fluorophenyl, piperazine. Key Differences: Thiazole vs. cyclopentene core; fewer cyanide groups.

Data Tables

Table 1: Comparison of Key Structural Features

Compound Core Structure Fluorinated Group Electron-Withdrawing Groups Notable Functional Groups
Target Compound Cyclopentene 4-Fluorophenyl-ketone Tricarbonitrile, Formyl Amino, Formyl
2-(4-Fluorophenyl)-2-oxoethyl 4-methoxybenzoate Benzene 4-Fluorophenyl-ketone Ester Methoxy, Ester
Compound 6j Piperazine Bis(4-fluorophenyl)methyl Sulfonamide Sulfonamide, Piperazine
Thiazole-carbonitrile metabolite Thiazole-imidazopyridine 4-Fluorophenyl Carbonitrile Piperazine, Hydroxyazetidine

Research Findings and Implications

  • Synthetic Challenges: The target compound’s tricarbonitrile and amino groups may necessitate multi-step synthesis, similar to piperazine derivatives in , which require sulfonylation and coupling reactions.
  • Crystallographic Analysis : Tools like SHELX and Mercury are critical for resolving complex structures, particularly fluorinated and nitrile-rich systems.
  • Thermal Stability : High melting points in fluorinated analogs (e.g., 230°C for Compound 6j ) suggest that the target compound may exhibit similar robustness due to aromatic stacking and hydrogen bonding.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-amino-2-[2-(4-fluorophenyl)-2-oxoethyl]-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves multi-step protocols, such as cyclocondensation of tricarbonitrile precursors with fluorophenyl ketones. Optimization includes adjusting solvent polarity (e.g., DMF vs. methanol), temperature (60–100°C), and catalyst selection (e.g., K₂CO₃ for deprotonation). Reaction progress should be monitored via TLC or HPLC-MS to isolate intermediates. For example, highlights potassium carbonate in methanol/DMF mixtures as effective for analogous tricarbonitrile derivatives .

Q. How can the molecular structure of this compound be confirmed using crystallographic techniques?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement and validate geometric parameters (bond lengths, angles) with checkCIF/PLATON to detect outliers . For cyclopentene ring puckering, apply Cremer-Pople coordinates (amplitude q and phase angle φ) to quantify non-planarity .

Q. Which spectroscopic methods are most effective for characterizing its functional groups?

  • Answer :

  • FT-IR : Confirm nitrile (C≡N) stretches at ~2200 cm⁻¹ and formyl (C=O) at ~1700 cm⁻¹.
  • NMR : ¹H NMR detects formyl protons (δ 9.8–10.2 ppm) and fluorophenyl aromatic signals (δ 7.2–7.8 ppm). ¹³C NMR resolves tricarbonitrile carbons (δ 110–120 ppm).
  • HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error.

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered atoms or high R-factors) be resolved during structure refinement?

  • Answer : Disordered moieties (e.g., the 4-fluorophenyl group) require split-atom modeling in SHELXL. Apply restraints (e.g., SIMU, DELU) to stabilize thermal parameters. For high R-factors (>5%), re-examine data collection (e.g., crystal decay, twinning) using ORTEP-3 to visualize thermal ellipsoids . Cross-validate with DFT-optimized geometries to identify improbable bond lengths .

Q. What computational strategies are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

  • Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., formyl group reactivity). Basis sets like B3LYP/6-311+G(d,p) balance accuracy and computational cost.
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient sites (e.g., nitrile carbons) prone to nucleophilic attack.
  • MD Simulations : Predict solvent effects (e.g., DMSO vs. THF) on reaction kinetics .

Q. How can synthetic byproducts or degradation products be identified and quantified?

  • Answer :

  • LC-MS/MS : Use reverse-phase columns (C18) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate polar byproducts.
  • Isotopic Labeling : Track ¹³C-labeled intermediates via NMR to trace degradation pathways.
  • X-ray Powder Diffraction (XRPD) : Detect crystalline impurities by comparing experimental vs. simulated patterns .

Methodological Challenges and Solutions

Q. How to design experiments to resolve discrepancies between theoretical and experimental NMR chemical shifts?

  • Answer :

  • Step 1 : Compute shifts with advanced algorithms (e.g., GIAO in Gaussian) incorporating solvent effects (PCM model).
  • Step 2 : Experimentally acquire NMR in deuterated DMSO or CDCl₃ to match computational conditions.
  • Step 3 : For outliers (e.g., formyl proton), assess tautomeric equilibria or hydrogen bonding using variable-temperature NMR .

Q. What experimental controls are critical when studying the compound’s stability under varying pH conditions?

  • Answer :

  • Control 1 : Use buffered solutions (pH 2–12) with ionic strength adjusted to 0.1 M KCl.
  • Control 2 : Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm for nitrile absorption).
  • Control 3 : Validate hydrolytic products with GC-MS after derivatization (e.g., silylation) .

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